Phosphoribosyl-adenosine triphosphate is classified as a nucleotide derivative. It is derived from adenosine triphosphate, an essential molecule involved in energy metabolism. The compound is primarily found in prokaryotic organisms, including bacteria such as Escherichia coli and Mycobacterium tuberculosis, where it participates in histidine biosynthesis and other metabolic processes.
The synthesis of phosphoribosyl-adenosine triphosphate occurs via a single enzymatic reaction catalyzed by ATP phosphoribosyltransferase. The reaction can be summarized as follows:
This reaction involves the transfer of a diphosphoryl group from adenosine triphosphate to the C-1 hydroxyl of ribose 5-phosphate, generating phosphoribosyl-adenosine triphosphate and adenosine monophosphate simultaneously .
The enzymatic reaction is facilitated by ATP phosphoribosyltransferase, which has been extensively studied for its kinetic properties and substrate specificity. The enzyme exhibits allosteric regulation, which enhances its activity based on the concentration of substrates present .
Phosphoribosyl-adenosine triphosphate consists of a ribose sugar moiety linked to an adenosine group and three phosphate groups. Its structural formula can be represented as follows:
The molecular weight of phosphoribosyl-adenosine triphosphate is approximately 507.18 g/mol. The compound's structure allows for various interactions with enzymes involved in nucleotide metabolism, facilitating its role as a substrate in several biochemical reactions .
Phosphoribosyl-adenosine triphosphate undergoes hydrolysis catalyzed by phosphoribosyl-adenosine triphosphate pyrophosphohydrolase, resulting in the formation of phosphoribosyl-adenosine monophosphate and inorganic pyrophosphate:
This reaction is irreversible and plays a critical role in the histidine biosynthetic pathway. The enzyme responsible for this hydrolysis is encoded by the hisE gene, which is vital for bacterial growth and survival .
The mechanism by which phosphoribosyl-adenosine triphosphate functions involves its conversion into other nucleotides through various enzymatic pathways. It serves as a substrate for numerous transfer reactions where nitrogenous bases are added to the ribose moiety, forming nucleotides essential for cellular functions .
Kinetic studies have shown that the commitment factor for phosphoribosyl-adenosine triphosphate in catalysis is influenced by substrate concentration and enzyme dynamics, indicating a complex regulatory mechanism that governs its metabolic fate .
Phosphoribosyl-adenosine triphosphate is soluble in water due to its polar nature, which facilitates its interaction with various enzymes and substrates within the cellular environment.
The compound exhibits high reactivity due to the presence of multiple phosphate groups, which can readily participate in hydrolysis reactions under physiological conditions. The Gibbs free energy change associated with its hydrolysis indicates that it can drive other biochemical reactions forward due to its high-energy phosphate bonds .
Phosphoribosyl-adenosine triphosphate has significant applications in biochemical research, particularly in studies related to nucleotide metabolism and enzyme kinetics. Its role as an intermediate in histidine biosynthesis makes it a target for drug development against pathogens such as Mycobacterium tuberculosis. Additionally, understanding its synthesis and reactions can provide insights into metabolic disorders related to nucleotide imbalances .
Phosphoribosyl-ATP (PRATP) serves as the foundational intermediate for histidine biosynthesis across bacteria, fungi, and plants. Its formation represents the first committed step in this energetically expensive pathway, consuming approximately 41 ATP equivalents per histidine molecule synthesized [3]. The synthesis of PRATP is catalyzed by Adenosine Triphosphate Phosphoribosyltransferase (HisG; EC 2.4.2.17), which facilitates the Mg²⁺-dependent condensation of Adenosine Triphosphate (ATP) and 5-Phospho-α-D-ribose 1-Diphosphate (PRPP). This reaction yields PRATP and inorganic pyrophosphate (PPi) in a reversible process that is strongly driven towards PRATP formation by subsequent pyrophosphate hydrolysis [1] [4] [8]:
ATP + PRPP ⇌ PRATP + PPi
Table 1: Characteristics of Adenosine Triphosphate Phosphoribosyltransferase (HisG)
| Property | Long Form | Short Form |
|---|---|---|
| Length | ~300 amino acids | ~200 amino acids |
| Quaternary Structure | Catalytically competent homohexamer | Hetero-octamer with Histidine tRNA Synthetase paralogue (HisZ) |
| Regulatory Domain | C-terminal domain mediates allostery and hexamerization | Requires HisZ for activity and regulation |
| Allosteric Inhibition | Histidine, ADP, AMP, ppGpp | Histidine (mediated via HisZ) |
| Representative Organisms | Escherichia coli, Mycobacterium tuberculosis | Psychrobacter arcticus |
Structural analyses reveal that HisG enzymes adopt distinct folds classified under Type IV Phosphoribosyltransferases. The catalytic core comprises two domains forming a periplasmic binding protein fold, with the active site situated within a crevice between them. A conserved P-loop motif (GXGDXGK) within Domain 2 is critical for PRPP binding and catalysis [1] [4]. The C-terminal domain in long-form enzymes facilitates hexamerization upon histidine binding, inducing a conformational shift that sterically blocks the active site and inhibits catalysis. This mechanism allows rapid feedback inhibition in response to cellular histidine levels [4] [7].
Following its synthesis, PRATP undergoes rapid dephosphorylation by Phosphoribosyl-ATP Pyrophosphohydrolase (HisE; EC 3.6.1.31). This enzyme catalyzes an irreversible hydrolysis reaction, cleaving the pyrophosphate bond of PRATP to yield Phosphoribosyl-Adenosine Monophosphate (PRAMP) and inorganic pyrophosphate (PPi) [9]:
PRATP + H₂O → PRAMP + PPi
Notably, in organisms like Shigella flexneri, HisE exists as a bi-functional enzyme fused with Phosphoribosyl-AMP Cyclohydrolase (HisI), forming HisIE. Structural studies reveal that a critical fusion loop connects the HisE and HisI domains, and mutations within this loop abolish enzymatic activity. This domain fusion likely enhances catalytic efficiency by facilitating substrate channeling between active sites [9]. The irreversible hydrolysis by HisE drives the histidine pathway forward and prevents accumulation of the unstable PRATP intermediate.
PRATP occupies a critical metabolic branch point, serving as a precursor for multiple essential biomolecules beyond histidine. Its most significant metabolic intersection occurs with purine nucleotide biosynthesis through the intermediate 5-Aminoimidazole-4-Carboxamide Ribonucleotide (AICAR). During histidine biosynthesis, PRATP undergoes ring opening and rearrangement, ultimately releasing AICAR as a byproduct at the sixth enzymatic step. AICAR directly enters the de novo purine biosynthesis pathway, where it serves as the penultimate precursor for Inosine Monophosphate (IMP) synthesis [3] [5]:
Histidine Pathway Intermediate → AICAR → IMP (Purine Nucleotide Precursor)
This metabolic link creates a bidirectional relationship: PRPP is essential for both purine and histidine biosynthesis, while AICAR production ties histidine synthesis to purine nucleotide pools. Consequently, perturbations in PRPP availability profoundly impact both pathways. For instance, cellular stress conditions deplete PRPP, simultaneously inhibiting histidine and purine synthesis [6].
Table 2: Metabolic Roles of Phosphoribosyl-ATP and Associated Intermediates
| Metabolite | Biosynthetic Pathway | Downstream Products | Regulatory Significance |
|---|---|---|---|
| PRATP | Histidine Biosynthesis | Histidine, AICAR | Committed step inhibitor (His, ADP/AMP) |
| AICAR | Purine Biosynthesis | Inosine Monophosphate (IMP) | Links His and purine synthesis |
| PRPP | Central Precursor | Nucleotides, His, Trp, NAD(P)⁺ | Flux control point for multiple pathways |
| Glutamine | Nitrogen Donor | Purines, Histidine, Amino Sugars | Competitive substrate allocation |
PRPP availability represents the primary metabolic bottleneck influencing PRATP synthesis. As the universal phosphoribosyl donor, PRPP is required for:
Competition for limiting PRPP pools creates metabolic crosstalk between these pathways. For example, cisplatin-induced DNA damage increases poly(ADP-ribose) polymerase (PARP) activity, consuming NAD⁺ and consequently depleting PRPP for NAD⁺ resynthesis. This indirectly inhibits PRATP synthesis by reducing PRPP availability for HisG [6]. Similarly, amino acid deprivation reduces PRPP synthetase activity, further limiting substrate availability for PRATP formation. Such interactions demonstrate how PRATP synthesis is embedded within a broader metabolic network where precursor competition significantly influences flux distribution [6].
Additionally, the energetic cost of PRATP synthesis links histidine biosynthesis to cellular energy status. HisG is competitively inhibited by Adenosine Diphosphate (ADP) and Adenosine Monophosphate (AMP), which reflect low ATP/ADP ratios. This inhibition ensures that histidine production is curtailed during energy depletion [1] [4]. The alarmone guanosine tetraphosphate (ppGpp), produced under amino acid starvation or other stress conditions, synergistically enhances histidine inhibition of HisG, further coordinating histidine production with cellular stress responses and nutritional status [4] [7].
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